molecular formula C7H6BrN3O3 B12432207 5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide

5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide

Cat. No.: B12432207
M. Wt: 260.04 g/mol
InChI Key: CIITZQWNFPGYTM-UHFFFAOYSA-N
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Description

5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide is a chemical compound that belongs to the benzotriazole family. Benzotriazoles are known for their versatile applications in various fields, including chemistry, biology, and industry. This compound is particularly interesting due to its unique structure and properties, which make it useful in a range of scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide typically involves the reaction of 5-hydroxy-1H-1,2,3-benzotriazole with a carboxylating agent under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylic acid group can produce an alcohol .

Scientific Research Applications

5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with target molecules, while the benzotriazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-1H-1,2,3-benzotriazole-6-carboxylic acid hydrobromide is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

Molecular Formula

C7H6BrN3O3

Molecular Weight

260.04 g/mol

IUPAC Name

6-hydroxy-3H-benzotriazole-5-carboxylic acid;hydrobromide

InChI

InChI=1S/C7H5N3O3.BrH/c11-6-2-5-4(8-10-9-5)1-3(6)7(12)13;/h1-2,11H,(H,12,13)(H,8,9,10);1H

InChI Key

CIITZQWNFPGYTM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC2=C1NN=N2)O)C(=O)O.Br

Origin of Product

United States

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